molecular formula C13H9NO2S B12885610 Ethanone, 2-(2-benzothiazolyl)-1-(2-furanyl)- CAS No. 62693-24-7

Ethanone, 2-(2-benzothiazolyl)-1-(2-furanyl)-

Cat. No.: B12885610
CAS No.: 62693-24-7
M. Wt: 243.28 g/mol
InChI Key: KUUICDNGAAZVIU-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone is a heterocyclic compound that combines the structural features of benzothiazole and furan. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone typically involves the condensation of benzothiazole derivatives with furan derivatives. One common method is the cyclization reaction of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of microwave-assisted synthesis and catalyst-free conditions has also been explored for related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions often involve specific solvents and temperatures to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)-1-(furan-2-yl)ethanone is unique due to its combination of benzothiazole and furan moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

62693-24-7

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-(furan-2-yl)ethanone

InChI

InChI=1S/C13H9NO2S/c15-10(11-5-3-7-16-11)8-13-14-9-4-1-2-6-12(9)17-13/h1-7H,8H2

InChI Key

KUUICDNGAAZVIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CC=CO3

Origin of Product

United States

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